molecular formula C11H16O2S B8299484 3-Thiophen-2-yl-2,2-dimethylpropionic acid ethyl ester

3-Thiophen-2-yl-2,2-dimethylpropionic acid ethyl ester

Cat. No. B8299484
M. Wt: 212.31 g/mol
InChI Key: VINNNTXKDZNUAS-UHFFFAOYSA-N
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Patent
US05962469

Procedure details

Ethyl isobutyrate (10.9 mL, 81.7 mmol) is alkylated with 2-(chloromethyl)thiophene according to general procedure F to give the product 44 as a yellow liquid (16.4 g, 95%). 1H NMR (CDCl3) 7.15-7.10 (m, 1), 6.95-6.90 (m, 1), 6.77 (d, 1, J=3.6), 4.15 (t, 2, J=7.0), 3.07 (s, 2), 1.26 (t, 3, J=7.0), 1.21 (s, 6); 13C NMR (CDCl3) 176.96, 139.80, 126.74, 126.42, 123.94, 60.59, 43.65, 40.30, 25.07, 14.22; MS (MW=212.3, CI/CH4, eE=70 eV) m/z 213 [(M+H)30 , base peak], 193, 179, 167, 140, 139, 125, 98, 97.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH3:8])(=[O:5])[CH:2]([CH3:4])[CH3:3].Cl[CH2:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1>>[CH2:7]([O:6][C:1](=[O:5])[C:2]([CH3:4])([CH3:3])[CH2:10][C:11]1[S:12][CH:13]=[CH:14][CH:15]=1)[CH3:8]

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC=1SC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CC=1SC=CC1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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